molecular formula C13H6N2O5 B1213979 2,7-Dinitro-9-fluorenone CAS No. 31551-45-8

2,7-Dinitro-9-fluorenone

Cat. No. B1213979
CAS RN: 31551-45-8
M. Wt: 270.2 g/mol
InChI Key: HDVGAFBXTXDYIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,7-Dinitro-9-fluorenone involves the oxidation and nitration of fluorene. Optimal conditions include the use of H2O as a solvent and a nitrating reagent mix of HNO3 (65%) and H2SO4 (96%), with the reagent added dropwise at reflux. This process yields 2,7-Dinitro-9-fluorenone with a high purity and yield exceeding 90% (Zhangtao Zhao, 2010).

Molecular Structure Analysis

The molecular structure of 2,7-Dinitro-9-fluorenone has been elucidated through various spectroscopic techniques, including IR and NMR spectroscopy. Its structure features a planar fluorene nucleus with nitro groups that may influence its electronic properties and reactivity. Notably, the fluorene nucleus is planar, indicating little interaction between the benzene rings or between the rings and the carbonyl group (D. Dorset et al., 1972).

Chemical Reactions and Properties

2,7-Dinitro-9-fluorenone participates in various chemical reactions, including its role as a precursor in the synthesis of diamino derivatives through reduction processes. Its nitro groups are reactive centers that facilitate further functionalization and the introduction of diverse substituents, enabling the synthesis of complex molecules and materials (Guo-Jun Lian & M. Polk, 1996).

Physical Properties Analysis

2,7-Dinitro-9-fluorenone exhibits distinctive physical properties, including a high melting point and stability under thermal conditions. Its crystals are transparent in the visible and near-infrared region, showing potential for optical applications. The material's birefringence and nonlinear optical coefficients have been measured, indicating its suitability for optical second-harmonic generation (S. Nakao et al., 2003).

Chemical Properties Analysis

The electron-accepting properties of 2,7-Dinitro-9-fluorenone and its derivatives have been extensively studied, revealing its strong electron-accepting capabilities. This makes it a valuable component in the development of electron-acceptor materials for electronic and photonic applications. Its capacity to form charge-transfer complexes and its cyclic voltammetry profiles underscore its role as a versatile electron acceptor in materials science (I. F. Perepichka et al., 1998).

Scientific Research Applications

Methods of Application

The modification process involves immersing the MWCNT-modified electrode in a solution containing 2,7-NFN. This results in the immobilization of 2,7-NFN on the electrode, likely trapped within the three-dimensional array of MWCNTs .

Results

The modified electrode is stable enough to resist washing and allows manipulation and reduction to form hydroxylamine derivatives. These derivatives can be further oxidized to form nitroso compounds, which are also trapped within the MWCNT surface pockets .

Methods of Application: Similar to its application in electrochemistry, 2,7-NFN is used to derivatize MWCNTs, affecting the material’s properties .

Results: The study showed that the nature of the encapsulated compound on the modified electrode could be controlled, impacting the material’s characteristics .

Methods of Application: The compound was used to develop a sensor using mercury meniscus modified silver solid amalgam electrode coupled with voltammetry techniques .

Results: The sensors developed were capable of determining low concentrations of genotoxic compounds, showcasing the sensitivity of the method .

Methods of Application: Polarography and voltammetry were used to study the behavior of 2,7-NFN and its derivatives in environmental samples .

Results: The studies provided insights into the detection and quantification of genotoxic fluorenone derivatives in environmental samples .

Methods of Application: Various catalytic and synthetic methods are employed to incorporate 2,7-NFN into larger organic molecules .

Results: The synthesis processes have yielded fluorenones with various substituents, demonstrating the versatility of 2,7-NFN in organic synthesis .

Methods of Application: The compound serves as an intermediate in the synthesis of drugs with antiviral and anticancer properties .

Results: The use of fluorenone derivatives in pharmaceutical research has led to the development of drugs with significant therapeutic potential .

Photodynamic Therapy

Results

Analytical Chemistry

Results

Nanotechnology

Results

Catalysis

Results

Solar Energy

Results

Drug Delivery

Results

Methods of Application: The compound can be used to modify the surface of CNTs, which are then incorporated into composite materials to enhance their mechanical and electrical properties .

Results: The modification of CNTs with 2,7-Dinitro-9-fluorenone has shown promise in creating composites with improved performance characteristics .

Methods of Application: The compound is used in conjunction with electrochemical techniques such as voltammetry to create sensitive and selective sensors .

Results: These sensors have demonstrated the ability to detect and quantify low concentrations of specific compounds, making them useful for environmental monitoring and safety applications .

Methods of Application: Incorporated into solar cells, 2,7-Dinitro-9-fluorenone can improve the efficiency of light-to-electricity conversion .

Results: While specific data on its application in solar cells is not detailed, the compound’s properties indicate potential for increasing the efficiency of these devices .

Methods of Application: The compound is immobilized on electrode surfaces, such as glassy carbon electrodes modified with MWCNTs, to alter their electrochemical behavior .

Results: This immobilization allows for the manipulation of the electrode’s redox properties, which could be beneficial in designing more efficient batteries and supercapacitors .

Methods of Application: Chemical reactions involving the nitro groups of 2,7-Dinitro-9-fluorenone can lead to the synthesis of new compounds .

Results: These reactions can produce a range of materials with diverse properties, useful in different areas of chemistry and materials science .

Methods of Application: The compound could be used as a precursor in the synthesis of molecules that interact with biological systems .

Results: While specific biomedical applications are not provided, the compound’s chemical structure suggests potential uses in this field .

properties

IUPAC Name

2,7-dinitrofluoren-9-one
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InChI

InChI=1S/C13H6N2O5/c16-13-11-5-7(14(17)18)1-3-9(11)10-4-2-8(15(19)20)6-12(10)13/h1-6H
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InChI Key

HDVGAFBXTXDYIB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=CC(=C3)[N+](=O)[O-]
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Molecular Formula

C13H6N2O5
Record name 2,7-DINITRO-9H-FLUOREN-9-ONE
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DSSTOX Substance ID

DTXSID4025163
Record name 2,7-Dinitro-9H-fluoren-9-one
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Molecular Weight

270.20 g/mol
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Physical Description

2,7-dinitro-9h-fluoren-9-one is a light green solid. Used a photo conducting material. (NTP, 1992), Light green solid; [CAMEO] Yellow to brown crystalline powder; [Acros Organics MSDS]
Record name 2,7-DINITRO-9H-FLUOREN-9-ONE
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Record name 2,7-Dinitrofluorenone
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
Record name 2,7-DINITRO-9H-FLUOREN-9-ONE
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Vapor Pressure

0.00000001 [mmHg]
Record name 2,7-Dinitrofluorenone
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Product Name

2,7-Dinitro-9-fluorenone

CAS RN

31551-45-8
Record name 2,7-DINITRO-9H-FLUOREN-9-ONE
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Record name 9H-Fluoren-9-one, 2,7-dinitro-
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Record name 2,7-DINITRO-9-FLUORENONE
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Melting Point

554 to 563 °F (NTP, 1992)
Record name 2,7-DINITRO-9H-FLUOREN-9-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
206
Citations
S Nakao, H Shiozaki, Y Sakurai, A Hioki… - Mol. Cryst. Liq …, 2003 - Taylor & Francis
The linear and nonlinear optical properties of 2,7-dinitro-9-fluorenone single crystals are investigated, especially those affecting the usage for optical second-harmonic generation. …
Number of citations: 2 www.tandfonline.com
J Urzúa, J Carbajo, C Yáñez, JF Marco… - Journal of Solid State …, 2016 - Springer
We report that glassy carbon electrodes (GCE) modified with multi-walled carbon nanotubes (MWCNTs) can be derivatized with 2,7-dinitro-9-fluorenone (2,7-NFN). The derivatization …
Number of citations: 19 link.springer.com
LA Chetkina, OV Semidetko, VK Belsky… - … Section C: Crystal …, 1987 - scripts.iucr.org
(IUCr) Structure of 2,4,5,7-tetranitro-9-fluorenone Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) Volume 43 Part …
Number of citations: 14 scripts.iucr.org
M Soriano-García, RA Toscano… - … Section C: Crystal …, 1989 - scripts.iucr.org
(IUCr) Structure of a 2,7-dinitro-9-fluorenone and 2,2'-bis-1,3-dithiole (DNF-TTF) complex Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format …
Number of citations: 15 scripts.iucr.org
V Vyskočil, T Navrátil, P Polášková, J Barek - Electroanalysis, 2010 - Wiley Online Library
Voltammetric behavior of selected genotoxic nitro compounds (2‐nitrofluorene, 2,7‐dinitrofluorene, 2‐nitro‐9‐fluorenone and 2,7‐dinitro‐9‐fluorenone) has been investigated using …
RG Baughman - Acta Crystallographica Section C: Crystal Structure …, 1987 - scripts.iucr.org
(IUCr) The structure of 2,4,5,7-tetranitro-9-fluorenone Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) Volume 43 …
Number of citations: 15 scripts.iucr.org
AV Tkachev, VA Tverskoi, YN Smirnova, VP Zubov… - Polymer science …, 1990 - Elsevier
Manifestation of typical polymeric effects on acylation of the copolymers of 2-hydroxyethylmethacrylate with MMA, butyl- and decyl- methacrylates by the acid chloride of 2,7-dinitro-9-…
Number of citations: 4 www.sciencedirect.com
EW Reinheimer, JR Galán-Mascarós, KR Dunbar - Synthetic metals, 2009 - Elsevier
Charge transfer salts of tetrathiafulvalene (TTF) and tetramethyltetrathiafulvalene (TMTTF) with the organic acceptors 2,4,7-trinitro-9-fluorenone and 2,4,5,7-tetranitro-9-fluorenone have …
Number of citations: 15 www.sciencedirect.com
L Bonfanti, M Careri, A Mangia, P Manini… - … of Chromatography A, 1996 - Elsevier
LC-MS with a particle beam interface was used to separate and identify aliphatic hydrocarbons, polycyclic aromatic hydrocarbons (PAHs) and their nitrated derivatives (nitro-PAHs). In …
Number of citations: 61 www.sciencedirect.com
V Vyskocil, I Jiránek, J Barek, K Pecková… - Sensing in …, 2007 - researchgate.net
The polarographic and voltammetric behavior of 2, 7-dinitro-9-fluorenone (2, 7-DNFN) and 5-nitroquinoline (5-NQ) was investigated by DC tast polarography (DCTP) and differential …
Number of citations: 3 www.researchgate.net

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